BMIM lactate has gained increasing interest in scientific research due to several unique properties:
These properties have led to the exploration of BMIM lactate in various scientific research fields, including:
1-Butyl-3-methylimidazolium (L)-lactate is an ionic liquid characterized by its unique structure and properties. It has the chemical formula C₁₁H₂₀N₂O₃ and a molecular weight of approximately 228.29 g/mol. This compound is a viscous liquid that appears clear yellow to brown, with a refractive index ranging from 1.491 to 1.493 . As an ionic liquid, it exhibits low volatility and high thermal stability, making it suitable for various applications in chemistry and materials science.
The biological activity of 1-butyl-3-methylimidazolium (L)-lactate has been investigated in various studies. It exhibits potential antimicrobial properties, making it a candidate for applications in pharmaceuticals and food preservation. Additionally, its biocompatibility suggests possible uses in biomedical applications, such as drug delivery systems and tissue engineering . The lactate ion may also play a role in metabolic processes, indicating potential benefits in health-related applications.
Several methods have been developed for synthesizing 1-butyl-3-methylimidazolium (L)-lactate:
1-Butyl-3-methylimidazolium (L)-lactate shares structural similarities with other imidazolium-based ionic liquids. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium (L)-lactate | C₉H₁₅N₂O₃ | Lower viscosity compared to butyl variant |
1-Hexyl-3-methylimidazolium (L)-lactate | C₁₃H₂₃N₂O₃ | Higher hydrophobicity due to longer alkyl chain |
1-Octyl-3-methylimidazolium (L)-lactate | C₁₅H₂₉N₂O₃ | Enhanced solubility for hydrophobic compounds |
The uniqueness of 1-butyl-3-methylimidazolium (L)-lactate lies in its balance between hydrophilicity and hydrophobicity, allowing it to effectively solvate both polar and non-polar compounds. Its specific interaction with biological molecules further enhances its applicability in biochemistry and pharmaceuticals, distinguishing it from other similar ionic liquids .
Solvent-free methodologies have gained prominence in ionic liquid synthesis due to their alignment with green chemistry principles. For 1-butyl-3-methylimidazolium (L)-lactate, two primary solvent-free approaches are documented: Bronsted acid-base neutralization and quaternization followed by anion metathesis.
In the acid-base neutralization route, 1-methylimidazole reacts directly with (L)-lactic acid under controlled heating. The proton transfer from lactic acid to the imidazole nitrogen generates the 1-butyl-3-methylimidazolium cation paired with the lactate anion. This single-step method avoids volatile organic solvents and achieves yields exceeding 80% under optimized conditions (60–80°C, 12–24 hours). Key advantages include minimal byproduct formation and scalability, as demonstrated by nuclear magnetic resonance (NMR) spectra confirming a 2:1 cation-to-anion ratio due to hydrogen bonding between the imidazolium N–H and lactate hydroxyl groups.
Alternatively, quaternization involves reacting 1-methylimidazole with 1-butyl chloride to form 1-butyl-3-methylimidazolium chloride, followed by anion exchange with lithium (L)-lactate. While this route demands stringent moisture control, it offers precise stoichiometric control, critical for industrial-scale production.
Table 1: Comparison of Solvent-Free Synthesis Methods
Method | Temperature (°C) | Time (Hours) | Yield (%) | Key Advantage |
---|---|---|---|---|
Acid-base neutralization | 60–80 | 12–24 | 80–85 | No byproducts, scalable |
Quaternization | 25–40 | 48–72 | 70–75 | High stoichiometric precision |
Anion exchange is pivotal in tailoring ionic liquids for specific applications. For 1-butyl-3-methylimidazolium (L)-lactate, the process typically involves replacing a precursor anion (e.g., chloride or iodide) with (L)-lactate.
Seddon et al. pioneered this approach by reacting 1-butyl-3-methylimidazolium chloride with potassium (L)-lactate in aqueous medium. The reaction proceeds via a metathesis mechanism, where potassium chloride precipitates, driving the equilibrium toward lactate incorporation. Challenges arise from the hydrophilic nature of lactate, necessitating polar aprotic solvents like acetonitrile to enhance anion mobility. Recent advances employ ion-exchange resins to facilitate continuous anion replacement, achieving >90% lactate incorporation efficiency.
Notably, the choice of lactate counterion source significantly impacts purity. Calcium lactate, for instance, introduces residual calcium ions, complicating downstream purification. In contrast, lithium lactate minimizes metallic impurities, as evidenced by atomic absorption spectroscopy.
Post-synthesis purification is critical for eliminating unreacted precursors and ionic byproducts. Nanofiltration membranes with molecular weight cutoffs of 200–300 Da effectively separate 1-butyl-3-methylimidazolium (L)-lactate from smaller impurities like chloride ions. Multi-stage diafiltration reduces chloride content to <50 ppm, as verified by ion chromatography.
Recrystallization in ethyl acetate-hexane mixtures further enhances purity, exploiting the ionic liquid’s limited solubility in nonpolar solvents. This step removes residual 1-methylimidazole, with gas chromatography-mass spectrometry (GC-MS) confirming post-recrystallization purity levels of ≥98%.
Table 2: Impact of Filtration Techniques on Purity
Technique | Target Impurity | Purity Increase (%) | Residual Impurity (ppm) |
---|---|---|---|
Nanofiltration | Chloride ions | 75 → 95 | <50 |
Solvent recrystallization | 1-Methylimidazole | 90 → 98 | <100 |
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the structure of 1-butyl-3-methylimidazolium (L)-lactate. ¹H NMR reveals distinct signals for the imidazolium ring (δ 7.4–7.6 ppm), butyl chain (δ 0.9–1.7 ppm), and lactate methyl group (δ 1.3 ppm). The absence of peaks at δ 2.5–3.5 ppm (characteristic of unreacted 1-methylimidazole) validates complete quaternization.
¹³C NMR further corroborates the lactate moiety, with carbonyl (δ 178 ppm) and hydroxyl-bearing (δ 68 ppm) carbons matching authentic standards. Two-dimensional correlation spectroscopy (COSY) confirms spatial proximity between the imidazolium N–H and lactate hydroxyl, supporting the proposed hydrogen-bonded structure.
Table 3: Key ¹H NMR Spectral Assignments
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
Imidazolium C2–H | 7.55 | Singlet | 1.0 |
Butyl CH3 | 0.91 | Triplet | 3.0 |
Lactate CH3 | 1.32 | Doublet | 3.0 |